Tert-butyl 3-(2-amino-6-chloroanilino)azepane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-(2-amino-6-chloroanilino)azepane-1-carboxylate is a synthetic organic compound that belongs to the class of azepane derivatives This compound is characterized by the presence of a tert-butyl group, an azepane ring, and a 2-amino-6-chloroaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(2-amino-6-chloroanilino)azepane-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino alcohols or diamines.
Introduction of the 2-Amino-6-Chloroaniline Moiety: This step involves the coupling of the azepane ring with 2-amino-6-chloroaniline using reagents like coupling agents or catalysts.
Protection of Functional Groups: Protecting groups such as tert-butyl are introduced to protect reactive functional groups during the synthesis process.
Final Deprotection and Purification: The final step involves the removal of protecting groups and purification of the compound using techniques like chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(2-amino-6-chloroanilino)azepane-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Catalysts: Catalysts like palladium on carbon (Pd/C) and platinum oxide (PtO2) are used in various reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Tert-butyl 3-(2-amino-6-chloroanilino)azepane-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl 3-(2-amino-6-chloroanilino)azepane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(phenylamino)piperidine-1-carboxylate: This compound is similar in structure but contains a piperidine ring instead of an azepane ring.
Tert-butyl 4-((6-chloropyridazin-3-yl)methyl)(methyl)amino)azepane-1-carboxylate: This compound has a similar azepane ring but different substituents.
Uniqueness
Tert-butyl 3-(2-amino-6-chloroanilino)azepane-1-carboxylate is unique due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H26ClN3O2 |
---|---|
Molecular Weight |
339.9 g/mol |
IUPAC Name |
tert-butyl 3-(2-amino-6-chloroanilino)azepane-1-carboxylate |
InChI |
InChI=1S/C17H26ClN3O2/c1-17(2,3)23-16(22)21-10-5-4-7-12(11-21)20-15-13(18)8-6-9-14(15)19/h6,8-9,12,20H,4-5,7,10-11,19H2,1-3H3 |
InChI Key |
BNKLYPVUMMSJML-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC(C1)NC2=C(C=CC=C2Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.